Pulchinenoside C
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Overview
Description
Mechanism of Action
Target of Action
Pulchinenoside C, also known as Anemoside B4, primarily targets Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . It also interacts with S100A9 , a protein associated with the NF-κB and MAPK signaling pathways in the pathogenesis of ulcerative colitis .
Mode of Action
Anemoside B4 specifically binds to the His879 site of Pyruvate Carboxylase, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC . It also suppresses the expression of S100A9 and its downstream genes, including TLR4 and NF-κB, in the colon .
Biochemical Pathways
The primary biochemical pathways affected by Anemoside B4 include the PI3K-AKT, IL-17, and TNF signaling pathways . It also impacts the tricarboxylic acid (TCA) cycle and respiratory electron transport chain . By inhibiting the NF-κB signaling pathway through deactivating S100A9, Anemoside B4 prevents TNBS-induced colitis .
Pharmacokinetics
Anemoside B4 has been shown to alter the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This is likely related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .
Result of Action
Anemoside B4 exhibits a wide range of biological effects, including anti-inflammatory, anti-tumor, neuroprotective, and anti-angiogenic activities . It has been shown to ameliorate TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, pro-inflammatory cytokine production, apoptosis, and slowed proliferation in the colon .
Biochemical Analysis
Biochemical Properties
Pulchinenoside C (Anemoside B4) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to inhibit the secretion of IL-10 .
Cellular Effects
This compound (Anemoside B4) exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs via anti-inflammatory and antioxidant measures .
Molecular Mechanism
The molecular mechanism of this compound (Anemoside B4) involves its interaction with biomolecules at the molecular level. It binds to specific sites on these molecules, leading to changes in their function and activity . For instance, it has been identified as a pyruvate carboxylase inhibitor, affecting the enzyme’s activity and thereby influencing metabolic processes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound (Anemoside B4) can change in laboratory settings. It has been observed that the administration of this compound can effectively reduce the occurrence of oral ulcers and restore the levels of multiple endogenous biomarkers and key gut microbial species to the normal level .
Dosage Effects in Animal Models
In animal models, the effects of this compound (Anemoside B4) vary with different dosages. For instance, it has been found to ameliorate oral ulcers in rats at doses of 30 mg/kg, 60 mg/kg, and 120 mg/kg .
Metabolic Pathways
This compound (Anemoside B4) is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pulchinenoside C involves multiple steps, starting from the extraction of saponins from Pulsatilla chinensis. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the high purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Pulchinenoside C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Pulchinenoside C has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in cellular processes such as apoptosis and angiogenesis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Pulchinenoside A
- Pulchinenoside D
- Anemoside B4
Comparison: Pulchinenoside C is unique due to its specific molecular structure and the range of biological activities it exhibits. Compared to Pulchinenoside A and Pulchinenoside D, this compound has shown more potent anti-tumor and neuroprotective effects . Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-OTEDBJMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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